molecular formula C8H15N3O3 B12813691 2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

Cat. No.: B12813691
M. Wt: 201.22 g/mol
InChI Key: LMXFQFRKESZOTG-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Properties

Molecular Formula

C8H15N3O3

Molecular Weight

201.22 g/mol

IUPAC Name

2-amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

InChI

InChI=1S/C8H15N3O3/c1-3-4-5-6(12)10(2)7(9)11(5)8(13)14/h5,7H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

LMXFQFRKESZOTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(N1C(=O)O)N)C

Origin of Product

United States

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